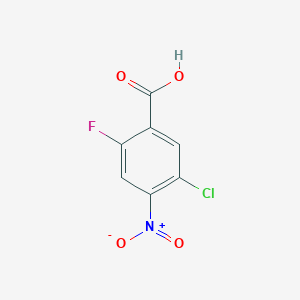![molecular formula C8H5F2NOS B13588613 Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[(difluoromethyl)thio]-4-isocyanato- is an organic compound characterized by the presence of a benzene ring substituted with a difluoromethylthio group and an isocyanate group
Métodos De Preparación
The synthesis of Benzene, 1-[(difluoromethyl)thio]-4-isocyanato- typically involves organic synthesis techniques. One common method includes the reaction of a benzene derivative with difluoromethylthiol and an isocyanate source under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety measures.
Análisis De Reacciones Químicas
Benzene, 1-[(difluoromethyl)thio]-4-isocyanato- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions to form ureas or carbamates. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzene, 1-[(difluoromethyl)thio]-4-isocyanato- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research in pharmacology and biochemistry.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[(difluoromethyl)thio]-4-isocyanato- involves its interaction with molecular targets through its functional groups. The isocyanate group can react with nucleophiles, forming covalent bonds with amino acids in proteins, which can alter their function. The difluoromethylthio group can influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar compounds to Benzene, 1-[(difluoromethyl)thio]-4-isocyanato- include:
Benzene, 1-[(difluoromethyl)thio]-4-methyl-: This compound has a methyl group instead of an isocyanate group, which affects its reactivity and applications.
Benzene, 1-[(difluoromethyl)thio]-4-iodo-: The presence of an iodine atom instead of an isocyanate group changes its chemical properties and potential uses. The uniqueness of Benzene, 1-[(difluoromethyl)thio]-4-isocyanato- lies in its combination of functional groups, which provides distinct reactivity and versatility in various applications.
Propiedades
Fórmula molecular |
C8H5F2NOS |
|---|---|
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
1-(difluoromethylsulfanyl)-4-isocyanatobenzene |
InChI |
InChI=1S/C8H5F2NOS/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H |
Clave InChI |
TWEMOBSTZUQAFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C=O)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13588532.png)

![rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis](/img/structure/B13588540.png)
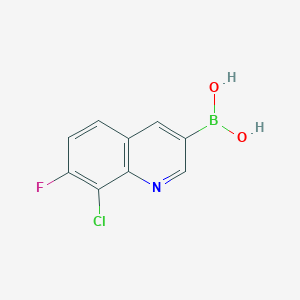
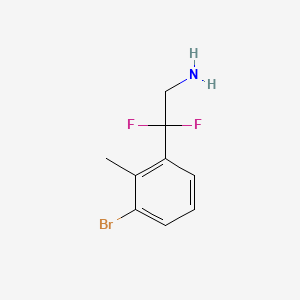
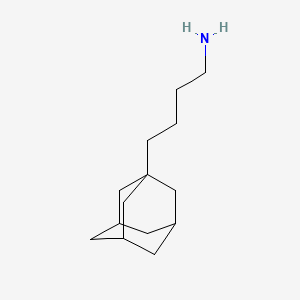
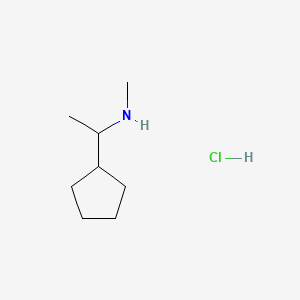
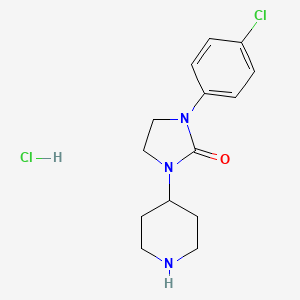
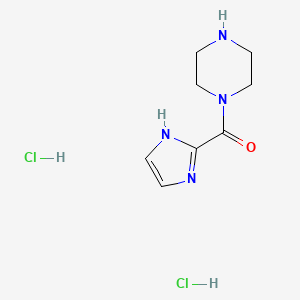
![2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans](/img/structure/B13588599.png)
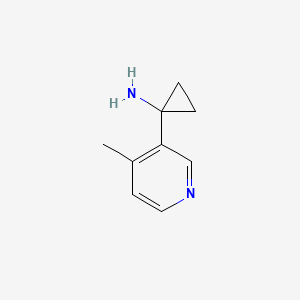
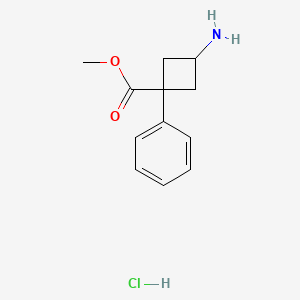
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13588629.png)
